N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide
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Overview
Description
“N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide” is a complex organic compound that contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The presence of a butyl substituent in the N position does not significantly affect the conjugation and structural organization of benzimidazole .Molecular Structure Analysis
The benzimidazole core is planar and shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The X-ray crystal structure analysis of selected benzimidazole derivatives has shown that the benzimidazole unit is almost planar .Chemical Reactions Analysis
Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The presence of a butyl substituent in the N position does not significantly affect this type of bond .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The presence of a butyl substituent in the N position does not significantly affect these properties .Scientific Research Applications
Polymer Synthesis
Research conducted by Butt et al. (2005) involved the synthesis of novel aromatic polyimides using diamines, including those related to benzimidazole derivatives. These polymers, synthesized through a solution polymerization reaction or a two-step procedure involving ring opening poly-addition and cyclodehydration, exhibited solubility in organic solvents and demonstrated significant thermal stability. The study highlights the potential of benzimidazole derivatives in the development of new materials with desirable physical and chemical properties (Butt et al., 2005).
Antiprotozoal Activity
Aguirre et al. (2004) explored the synthesis and biological evaluation of imidazole and benzimidazole N-oxide derivatives, including those structurally related to the compound . These compounds displayed activity against protozoa such as Trypanosoma cruzi and Trichomonas vaginalis. The study indicates the potential use of benzimidazole derivatives in the development of new antiprotozoal drugs (Aguirre et al., 2004).
Ligand Chemistry for Catalytic Applications
Altman et al. (2007) reported on the copper-catalyzed N-arylation of imidazoles and benzimidazoles using ligands that enhance the efficiency of the reaction under mild conditions. The study demonstrated the versatility of benzimidazole derivatives in facilitating chemical reactions, highlighting their potential as ligands in catalytic processes (Altman et al., 2007).
Mechanism of Action
Mode of Action
It is known that benzimidazole derivatives, which this compound is a part of, can interact easily with the biopolymers of the living system due to their structural similarity with naturally occurring nucleotides .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, including anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . The exact pathways and downstream effects would depend on the specific target of the compound.
Pharmacokinetics
The compound’s predicted boiling point is 5749±330 °C, and its predicted density is 112±01 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Future Directions
Benzimidazole and its derivatives have become an important synthon in the development of new drugs . Future research may focus on the development of novel benzimidazole derivatives with enhanced therapeutic properties and minimal side effects. The broad range of biological activities exhibited by benzimidazole derivatives suggests that they have significant potential for the development of new therapeutic agents .
properties
IUPAC Name |
N-[1-(1-butylbenzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-5-6-13-25-18-10-8-7-9-17(18)24-21(25)15(2)23-22(26)16-11-12-19(27-3)20(14-16)28-4/h7-12,14-15H,5-6,13H2,1-4H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJWJBMXNUICBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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